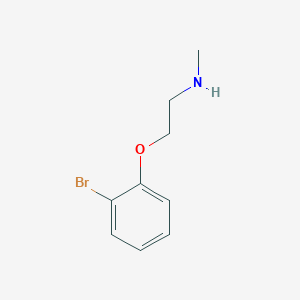

2-(2-Bromophenoxy)-N-methylethanamine

Description

General Context within Substituted Phenoxyethylamine Chemical Space

The substituted phenoxyethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The general structure consists of a phenoxy group linked by an ethylamine (B1201723) side chain. Variations in substituents on both the aromatic ring and the amine group can significantly influence the molecule's physicochemical properties and biological activity.

The placement of a bromine atom at the ortho (2-) position of the phenoxy ring in 2-(2-Bromophenoxy)-N-methylethanamine is a key feature. Halogen atoms, such as bromine, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Specifically, ortho-halogenation can induce conformational constraints and alter the electronic properties of the phenyl ring, which can be crucial for selective interactions with enzymes or receptors. Structure-activity relationship (SAR) studies on related phenethylamine (B48288) derivatives have shown that the position and nature of halogen substituents can have a profound impact on their pharmacological profiles.

Furthermore, the N-methylation of the ethylamine side chain is another critical modification. The presence of a methyl group on the nitrogen atom classifies this compound as a secondary amine. This N-methylation can affect the compound's basicity, polarity, and ability to cross biological membranes. In the context of drug design, N-alkylation is a common strategy to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

Significance as a Nitrogen-Containing Building Block in Organic Synthesis

This compound serves as a valuable nitrogen-containing building block in organic synthesis. Its utility stems from the presence of multiple reactive sites that allow for diverse chemical transformations.

The secondary amine functionality is a key reactive handle. It can readily undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce new functional groups and build more complex molecular architectures. This versatility makes it an attractive starting material for the synthesis of a wide range of derivatives.

Moreover, the bromine atom on the aromatic ring provides another site for synthetic manipulation. It can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net This allows for the introduction of a wide array of substituents at the ortho position of the phenoxy ring, further expanding the chemical space that can be explored from this building block.

The combination of these two reactive centers—the secondary amine and the aryl bromide—makes this compound a bifunctional building block, enabling the construction of complex molecules through sequential or orthogonal synthetic strategies.

Overview of Research Trajectories for Related Chemical Scaffolds

Research into chemical scaffolds related to this compound has followed several key trajectories, primarily driven by the search for new therapeutic agents. The broader class of phenoxyethylamines has been extensively investigated for its interaction with various biological targets.

A significant area of research has focused on the development of ligands for G-protein coupled receptors (GPCRs), such as adrenergic and serotonergic receptors. Modifications to the phenoxyethylamine scaffold have been explored to achieve selectivity for specific receptor subtypes, which is a critical aspect of modern drug discovery. For instance, structure-activity relationship studies have revealed that substitutions on the phenoxy ring can dramatically alter a compound's affinity and efficacy at these receptors. nih.gov

Another important research direction has been the development of enzyme inhibitors. The phenoxyethylamine motif has been incorporated into molecules designed to inhibit enzymes such as monoamine oxidase (MAO), which are involved in the metabolism of neurotransmitters. The structural features of these inhibitors are crucial for their potency and selectivity.

More recently, there has been growing interest in the application of phenoxyethylamine derivatives in the development of novel materials and as probes for chemical biology. The ability to functionalize this scaffold at multiple positions allows for the synthesis of molecules with tailored photophysical or biochemical properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenoxy)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEOHCQQNKXAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591710 | |

| Record name | 2-(2-Bromophenoxy)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-44-4 | |

| Record name | 2-(2-Bromophenoxy)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Bromophenoxy N Methylethanamine

Precursor Selection and Rational Design for O-Alkylation Strategies

The successful synthesis of 2-(2-Bromophenoxy)-N-methylethanamine is fundamentally dependent on the judicious selection of its constituent precursors. The rational design of the synthetic route, particularly for O-alkylation, involves the strategic choice of a phenolic derivative and an appropriate N-methylethanamine synthon.

Utilization of 2-Bromophenol (B46759) Derivatives

The foundational aromatic component of the target molecule is 2-bromophenol. This precursor is selected for its commercial availability and the presence of the key bromine substituent at the ortho position of the phenyl ring. The hydroxyl group of 2-bromophenol serves as the nucleophilic site for the subsequent etherification reaction. The acidity of the phenolic proton allows for its facile removal by a suitable base, generating the corresponding 2-bromophenoxide anion, which is a potent nucleophile poised to react with an electrophilic partner.

Application of N-Methylethanamine Derivatives

The introduction of the N-methylethanamine side chain can be achieved through various derivatives. A common and direct approach involves the use of a pre-functionalized two-carbon synthon bearing the N-methylamine group and a suitable leaving group. A prime example of such a precursor is 2-chloro-N-methylethanamine or its hydrochloride salt. This molecule provides the complete carbon and nitrogen framework of the side chain, with the chlorine atom acting as a good leaving group for nucleophilic substitution.

Alternatively, a stepwise approach can be employed using precursors that allow for the sequential construction of the N-methylethanamine moiety. This can involve the use of 2-(methylamino)ethanol, where the hydroxyl group can be converted into a better leaving group, such as a tosylate, prior to reaction with 2-bromophenol. Another strategy involves the initial attachment of a simpler two-carbon unit, like 2-bromoethanol (B42945), followed by amination and subsequent N-methylation.

Etherification Reactions for Phenoxy Linkage Formation

The cornerstone of the synthesis of this compound is the formation of the ether bond between the 2-bromophenol aromatic ring and the N-methylethanamine side chain. This is typically achieved through nucleophilic substitution reactions, with the Williamson ether synthesis and its analogs being the most prominent methods.

Nucleophilic Substitution Approaches (e.g., Williamson Ether Synthesis Analogs)

The Williamson ether synthesis is a widely employed and versatile method for the preparation of ethers. wikipedia.org In the context of synthesizing this compound, this reaction involves the deprotonation of 2-bromophenol to form the 2-bromophenoxide anion, which then acts as a nucleophile. This phenoxide subsequently attacks an electrophilic carbon atom of an N-methylethanamine derivative that possesses a good leaving group.

This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.com The rate of the reaction is dependent on the concentration of both the phenoxide and the alkylating agent. For a successful SN2 reaction, the electrophilic carbon on the alkylating agent should be minimally sterically hindered, making primary alkyl halides or tosylates ideal substrates.

Catalyst Systems and Reaction Conditions for O-Alkylation

The O-alkylation of 2-bromophenol is typically carried out in the presence of a base to generate the nucleophilic phenoxide. The choice of base and solvent is crucial for the efficiency of the reaction. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are effective for deprotonating the phenol (B47542). Alternatively, alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and carbonates such as potassium carbonate (K₂CO₃) can also be used, often in polar aprotic solvents.

The reaction is commonly performed in solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (CH₃CN), which are capable of solvating the cation of the base while leaving the phenoxide anion relatively free to act as a nucleophile. The reaction temperature can vary depending on the reactivity of the substrates and is often elevated to ensure a reasonable reaction rate.

| Phenolic Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Bromophenol | 2-Chloro-N-methylethanamine | NaH | DMF | 80-100 | 6-12 | Moderate to Good |

| 2-Bromophenol | 2-(Methylamino)ethanol tosylate | K₂CO₃ | Acetonitrile | Reflux | 12-24 | Moderate |

| Guaiacol (2-Methoxyphenol) | 2-Methyloxazoline | None (thermal) | Neat | 160 | 20 | 76 (of acetamide (B32628) intermediate) |

Amine Formation and Modification in Target Synthesis

In addition to the direct use of a pre-formed N-methylethanamine side chain, the synthesis of this compound can also be approached by forming and modifying the amine group after the ether linkage has been established. This stepwise approach offers flexibility in the synthetic design.

One common strategy involves the O-alkylation of 2-bromophenol with a precursor containing a masked or primary amine functionality. For instance, 2-bromophenol can be reacted with 2-bromoethanol to form 1-bromo-2-(2-bromophenoxy)ethane. This intermediate can then be subjected to amination with methylamine (B109427) to introduce the N-methylamino group.

Alternatively, a Gabriel synthesis approach can be employed. This involves the reaction of the O-alkylated intermediate (e.g., 1-bromo-2-(2-bromophenoxy)ethane) with potassium phthalimide (B116566). The resulting N-substituted phthalimide is then cleaved, typically by treatment with hydrazine, to release the primary amine, 2-(2-bromophenoxy)ethanamine. This primary amine can subsequently be N-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, to yield the final product.

Another elegant approach involves the reaction of the phenol with a 2-alkyloxazoline, which, upon heating, forms an N-[2-(phenoxy)ethyl]acetamide intermediate. This acetamide can then be hydrolyzed under acidic or basic conditions to yield the corresponding primary phenoxyethanamine, which can be subsequently N-methylated.

| Intermediate | Reagent(s) | Reaction Type | Product |

|---|---|---|---|

| 1-Bromo-2-(2-bromophenoxy)ethane | Methylamine | Nucleophilic Substitution | This compound |

| 1-Bromo-2-(2-bromophenoxy)ethane | 1. Potassium phthalimide 2. Hydrazine | Gabriel Synthesis | 2-(2-Bromophenoxy)ethanamine |

| 2-(2-Bromophenoxy)ethanamine | Methyl iodide | N-Methylation | This compound |

| N-[2-(2-Methoxyphenoxy)ethyl]acetamide | HCl (aq) | Hydrolysis | 2-(2-Methoxyphenoxy)ethylamine |

Reductive Amination Routes

Reductive amination, also known as reductive alkylation, is a versatile method for forming amines from carbonyl compounds. d-nb.info In a potential synthetic route to this compound, this methodology could be employed by reacting 2-(2-bromophenoxy)acetaldehyde (B13933081) with methylamine. This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

The key precursor, 2-(2-bromophenoxy)acetaldehyde, can be synthesized from 2-bromophenol and a suitable two-carbon synthon like 2-bromoethanol, followed by oxidation of the resulting alcohol to the aldehyde.

A variety of reducing agents can be utilized for the reductive amination step, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the imine in the presence of the aldehyde. Catalytic hydrogenation is another viable reduction method.

Table 1: Plausible Reductive Amination Route

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 2-(2-bromophenoxy)acetaldehyde, Methylamine | Methanol (B129727), Acetic acid (catalyst), Room temperature | Imine intermediate |

Alkylation of Amine Precursors

Direct alkylation of a primary amine with an alkyl halide is a classical approach to secondary amines. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. google.com Careful control of reaction conditions, such as using a large excess of the amine, can favor mono-alkylation.

One possible alkylation route to the target compound involves the reaction of methylamine with a 2-(2-bromophenoxy)ethyl halide (e.g., bromide or chloride). The halide precursor can be prepared from 2-(2-bromophenoxy)ethanol, which in turn is synthesized from 2-bromophenol and ethylene (B1197577) oxide or a 2-haloethanol.

An alternative alkylation strategy involves the reaction of 2-bromophenol with N-methyl-2-chloroethylamine. This approach, a variation of the Williamson ether synthesis, directly forms the desired ether linkage. The use of a base, such as sodium hydride or potassium carbonate, is necessary to deprotonate the phenol, generating the phenoxide nucleophile.

Table 2: Potential Alkylation Strategies

| Route | Amine Precursor | Alkylating Agent | Base/Conditions |

|---|---|---|---|

| A | Methylamine | 1-Bromo-2-(2-bromophenoxy)ethane | Excess methylamine, polar solvent |

Bromination Strategies for Aromatic Ring Functionalization

An alternative synthetic approach involves the introduction of the bromine atom at a later stage of the synthesis, starting from a non-brominated precursor. This requires a regioselective bromination of the aromatic ring.

Regioselective Bromination Techniques

The synthesis could commence with the preparation of N-methyl-2-phenoxyethanamine. The subsequent bromination of this intermediate presents a challenge in achieving the desired regioselectivity. The phenoxy group is an ortho-, para-directing group in electrophilic aromatic substitution. Therefore, direct bromination with molecular bromine (Br2) would likely yield a mixture of the ortho- and para-bromo isomers, along with potential di-brominated products.

To achieve selective ortho-bromination, various strategies can be employed. One approach is to use a bulky brominating agent that favors the less sterically hindered para-position, which in this case is not the desired outcome. A more effective strategy for ortho-bromination often involves the use of a directing group. For phenols, the hydroxyl group itself can direct ortho-bromination under specific conditions, often in non-polar solvents to favor intramolecular bromine delivery from a phenol-bromine complex. In the case of N-methyl-2-phenoxyethanamine, the amine functionality could potentially be used as a directing group after suitable protection.

Recent methodologies have explored the use of catalysts to control the regioselectivity of bromination. For example, the use of para-toluenesulfonic acid (pTsOH) in combination with N-bromosuccinimide (NBS) in methanol has been shown to be effective for the mono-ortho-bromination of certain phenolic compounds. mdpi.comresearchgate.net

Table 3: Comparison of Bromination Reagents for Phenolic Ethers

| Reagent | Conditions | Typical Regioselectivity |

|---|---|---|

| Br2 in CCl4 | Room Temperature | Mixture of ortho and para isomers |

| N-Bromosuccinimide (NBS) | Acetonitrile | Often favors para-bromination |

Alternative Halogenation Methodologies

While bromination is the most direct route, other halogenation methods followed by a halogen exchange reaction could be considered, though they are generally less efficient. For instance, selective ortho-lithiation of a protected N-methyl-2-phenoxyethanamine followed by quenching with a bromine source could provide the desired product. The directing group for the lithiation would be crucial for achieving the correct regiochemistry.

Advanced Synthetic Transformations Leading to the Compound

More advanced synthetic strategies could involve transition-metal-catalyzed cross-coupling reactions. For instance, a Buchwald-Hartwig amination could be envisioned between 2-bromophenol and N-methylethanamine, although the direct amination of aryl halides with primary alkylamines can sometimes be challenging. A more plausible route would be the coupling of 2-bromophenol with a protected aminoethanol derivative, followed by deprotection and methylation.

Another advanced approach could involve a Smiles rearrangement, although this is less common for the synthesis of simple phenoxyamines.

Chiral Synthesis Approaches (if applicable)

The compound this compound does not possess a chiral center in its structure as presented. Therefore, chiral synthesis approaches are not directly applicable to the synthesis of the racemic compound.

However, if a chiral center were to be introduced, for example, by substitution on the ethylamine (B1201723) backbone, several strategies for chiral synthesis could be employed. These include:

Resolution of a racemic mixture: This classical method involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the enantiopurified amine.

Asymmetric synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a key bond-forming step. For example, asymmetric reductive amination of a prochiral ketone precursor could yield an enantiomerically enriched amine.

Chiral pool synthesis: This approach utilizes a readily available chiral starting material that already contains the desired stereocenter.

While not directly applicable to the title compound, these methods are fundamental in the synthesis of chiral amine-containing molecules.

Chemical Reactivity and Derivatization Pathways of 2 2 Bromophenoxy N Methylethanamine

Reactions Involving the Bromine Atom

The bromine atom attached to the phenyl ring is a versatile handle for synthetic transformations, primarily involving the formation of new carbon-carbon or carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The SNAr mechanism is generally favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.com

For 2-(2-Bromophenoxy)-N-methylethanamine, the substituents on the aromatic ring (an ether group and an alkylamine side chain) are not strongly electron-withdrawing. Consequently, the benzene (B151609) ring is not sufficiently activated for facile nucleophilic aromatic substitution under standard conditions. Reactions of this type would likely require harsh conditions, such as high temperatures and pressures, or specialized catalytic systems to proceed, and are generally less common for this class of substrate compared to cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and represent the most significant pathway for the functionalization of the bromophenoxy moiety in this compound. researchgate.net The aryl bromide serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org Reacting this compound with various aryl or vinyl boronic acids would yield biaryl or aryl-vinyl structures, respectively, significantly increasing molecular complexity. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. youtube.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org The Sonogashira coupling of this compound with a terminal alkyne would result in the formation of an aryl-alkyne derivative. This method is highly efficient for creating C(sp²)-C(sp) bonds and has been successfully applied to similar 2-(2-bromophenoxy) structures to synthesize substituted benzo[b]furans through domino reactions. organic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of vinyl groups onto the aromatic ring of this compound, producing substituted styrene (B11656) derivatives. The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ (Aryl boronic acid) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl |

| Sonogashira Coupling | R-C≡CH (Terminal alkyne) | Pd Catalyst, Cu(I) co-catalyst, Amine Base | Aryl-alkyne |

| Heck Reaction | CH₂=CHR (Alkene) | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkene (Styrene derivative) |

Metal-halogen exchange is a fundamental reaction that transforms an organic halide into a highly reactive organometallic species. wikipedia.org For this compound, this typically involves reacting the aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), at low temperatures. tcnj.edu

A significant challenge in performing a metal-halogen exchange on this substrate is the presence of the acidic proton on the secondary amine (N-H). Strong bases like n-butyllithium will preferentially deprotonate the amine before the halogen exchange can occur. nih.gov To achieve a successful bromine-lithium exchange, a common strategy involves using more than two equivalents of the alkyllithium reagent—the first equivalent deprotonates the amine, and the second performs the exchange. nih.gov Alternatively, a combination of reagents, such as isopropylmagnesium chloride (i-PrMgCl) to first form a magnesium salt of the amine followed by n-BuLi for the exchange, can be employed. nih.gov

Once formed, the resulting organolithium or organomagnesium intermediate is a potent nucleophile and can be reacted with a wide variety of electrophiles (E+)—such as aldehydes, ketones, carbon dioxide, or alkyl halides—to install a new functional group at the former position of the bromine atom.

Reactions of the Secondary Amine Group

The secondary amine in the N-methylethanamine side chain is nucleophilic and basic, allowing for functionalization through alkylation, acylation, and sulfonylation.

The lone pair of electrons on the nitrogen atom makes the secondary amine a good nucleophile, enabling it to react with alkylating agents.

N-Alkylation: In the presence of an alkyl halide (R-X), this compound can be converted into a tertiary amine. This is a standard SN2 reaction where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

Quaternization: Further alkylation of the resulting tertiary amine with another equivalent of an alkyl halide leads to the formation of a quaternary ammonium (B1175870) salt. This process, known as the Menschutkin reaction, continues until the nitrogen atom bears four alkyl groups and a permanent positive charge. nih.gov Quaternizing agents are typically reactive alkyl halides or sulfates, such as methyl iodide or dimethyl sulfate. google.com

Secondary amines readily react with acyl and sulfonyl electrophiles to form stable amide and sulfonamide linkages, respectively. These reactions effectively neutralize the basicity of the amine nitrogen.

Acylation (Amide Formation): The reaction of this compound with an acylating agent, such as an acyl chloride (RCOCl) or an acid anhydride (B1165640) ((RCO)₂O), in the presence of a base (e.g., pyridine (B92270) or triethylamine) yields the corresponding N,N-disubstituted amide. sphinxsai.com The base is required to neutralize the HCl or carboxylic acid byproduct. Alternatively, direct coupling with a carboxylic acid can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC).

Sulfonylation (Sulfonamide Formation): Similarly, reaction with a sulfonyl chloride (RSO₂Cl), such as p-toluenesulfonyl chloride (TsCl), in the presence of a base yields a sulfonamide. ekb.eg Sulfonamides are generally very stable functional groups and are important motifs in medicinal chemistry. ucl.ac.uknih.gov

| Reaction Type | Reagent | Base (Typical) | Product Functional Group |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Not always required; can use a non-nucleophilic base | Tertiary Amine |

| Quaternization | Excess Alkyl Halide (e.g., CH₃I) | Not required | Quaternary Ammonium Salt |

| Acylation | Acyl Chloride (e.g., CH₃COCl) | Pyridine or Et₃N | Amide |

| Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Pyridine or Et₃N | Sulfonamide |

Oxidation and Reduction of the Amine Functionality

The secondary amine functionality in this compound is a key site for chemical transformations, including oxidation and reduction reactions. These reactions modify the nitrogen center, leading to a variety of derivatives.

Oxidation: The oxidation of the secondary amine can proceed via several pathways, primarily involving either the nitrogen atom itself (N-oxidation) or the adjacent carbon atom (C-H oxidation).

C-H Oxidation to Imines/Iminium Ions: A common oxidative pathway for secondary amines is the conversion to imines or their corresponding iminium ions. oup.comrsc.org This transformation can be achieved using a range of oxidizing agents. For instance, reagents like N-tert-butylphenylsulfinimidoyl chloride in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have been shown to smoothly oxidize various secondary amines to their corresponding imines, often under mild conditions (e.g., -78 °C). oup.comresearchgate.net Other systems, including iodosobenzene, sometimes catalyzed by manganese or iron porphyrins, are also effective. rsc.org The oxidation of this compound would initially form an unstable imine, which is more likely to exist as a protonated iminium ion, a reactive intermediate for further synthesis.

| Oxidizing System | Product Type | Conditions | Reference |

| N-tert-butylphenylsulfinimidoyl chloride / DBU | Imine | Low temperature (-78 °C) | oup.comresearchgate.net |

| Iodosobenzene / Metal Porphyrin Catalyst | Imine | Varies | rsc.org |

| 1,10-Phenanthroline-5,6-dione / ZnI₂ / O₂ | Imine (from N-heterocycles) | Aerobic, Room Temperature | nih.gov |

| Permanganate or Chromate reagents | Imine | Stoichiometric, harsh conditions | researchgate.net |

N-Oxidation: The nitrogen atom in secondary amines can also be directly oxidized. This typically leads to the formation of N-hydroxylamines, which can sometimes be further oxidized to nitrones. uomustansiriyah.edu.iq This pathway is a common metabolic route for many amine-containing compounds and can be achieved synthetically using specific oxidizing agents. uomustansiriyah.edu.iq

Reduction: The term "reduction of the amine functionality" typically refers to the cleavage of the carbon-nitrogen bonds, a process known as reductive dealkylation or C-N bond cleavage. organic-chemistry.orgrsc.org Direct reduction of an amine to a hydrocarbon is a challenging transformation that often requires multi-step sequences, such as Hofmann exhaustive methylation followed by elimination. quora.com

Reductive C-N Bond Cleavage: Transition-metal-catalyzed reactions have been developed for the cleavage of C-N single bonds. acs.org For a secondary amine like this compound, this would involve the removal of either the methyl group or the 2-(2-bromophenoxy)ethyl group. Photocatalytic methods have also emerged for the reductive cleavage of C-N bonds in amines and their derivatives under mild conditions. rsc.org These reactions often proceed via single-electron transfer (SET) to generate a radical cation, which then fragments. rsc.org

Formation of Imines and their Subsequent Reactions

While the direct oxidation of this compound can lead to an iminium ion, a more common and controlled method to access this reactive intermediate is through the reaction with carbonyl compounds like aldehydes and ketones. libretexts.org The reaction of a secondary amine with an aldehyde or ketone under acidic catalysis does not yield a stable imine, but rather an enamine, proceeding through an iminium ion intermediate. libretexts.orgyoutube.comwikipedia.org

The mechanism involves the initial nucleophilic attack of the secondary amine on the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org Protonation of the hydroxyl group by the acid catalyst turns it into a good leaving group (water). openochem.org The lone pair of electrons on the nitrogen then expels the water molecule, forming a C=N double bond and resulting in a positively charged nitrogen, the key iminium ion intermediate. libretexts.orgopenochem.org

Because the nitrogen lacks a proton to eliminate to form a neutral imine, a proton is instead removed from an adjacent carbon atom (the α-carbon of the original carbonyl compound). youtube.com This results in the formation of a carbon-carbon double bond, yielding a neutral enamine ("alkene" + "amine"). libretexts.orgwikipedia.org

Subsequent Reactions: The iminium ion and the resulting enamine are valuable synthetic intermediates.

Reactions of the Iminium Ion: The iminium ion is an electrophile and can be trapped by nucleophiles. For example, in the context of reductive amination, the iminium ion is reduced in situ by a hydride reagent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to form a more substituted tertiary amine. masterorganicchemistry.com

Reactions of Enamines: Enamines are electron-rich alkenes and serve as excellent carbon-based nucleophiles, analogous to enolates. wikipedia.org They can react with a variety of electrophiles, such as alkyl halides (alkylation) and acyl halides (acylation), at the α-carbon. wikipedia.org Subsequent hydrolysis of the resulting iminium salt regenerates a carbonyl group, making this a powerful method for the α-functionalization of aldehydes and ketones.

| Reactant with Secondary Amine | Intermediate | Final Product (after deprotonation) | Key Reactivity of Product | Reference |

| Aldehyde or Ketone | Iminium Ion | Enamine | Nucleophilic α-carbon | libretexts.orgwikipedia.org |

Cyclization Reactions Leading to Novel Ring Systems

The structure of this compound, containing an aryl bromide and a nucleophilic secondary amine connected by an ethylene (B1197577) ether linker, is well-suited for intramolecular cyclization reactions to form novel heterocyclic systems.

Intramolecular Buchwald-Hartwig Amination: One of the most powerful methods for forming aryl C-N bonds is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This reaction couples an amine with an aryl halide. In an intramolecular context, the secondary amine of this compound can displace the bromine atom on the same molecule. This would lead to the formation of a six-membered heterocyclic ring, specifically N-methyl-2,3-dihydrobenzo[b] libretexts.orgyoutube.comoxazine. The reaction typically requires a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, Cs₂CO₃). wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org

Formation of Benzoxazines via Condensation: While the above cyclization is a direct intramolecular coupling, other pathways can form related ring systems. Benzoxazines can be synthesized through the Mannich-like condensation of a phenol (B47542), a primary amine, and formaldehyde. researchgate.netresearchgate.net Although the starting material is not a phenol, a potential synthetic route could involve the cleavage of the ether (as described in 3.3) to yield 2-bromophenol (B46759). This intermediate, however, would not directly lead to the same cyclized product. A more relevant transformation might involve reacting this compound with an aldehyde, like formaldehyde, under acidic conditions. This could potentially lead to an intramolecular electrophilic aromatic substitution, where an intermediate iminium ion attacks the electron-rich phenoxy ring, although this is less common than the metal-catalyzed approach. The classic synthesis of benzoxazines involves reacting a phenol, an amine, and formaldehyde, which forms a 1,3-oxazine ring fused to the benzene ring. researchgate.netgoogle.com

| Reaction Type | Reagents/Catalysts | Product Ring System | Reference |

| Intramolecular Buchwald-Hartwig Amination | Pd(0) catalyst, phosphine ligand, base | 2,3-Dihydrobenzo[b] libretexts.orgyoutube.comoxazine | wikipedia.orgorganic-chemistry.org |

| Mannich-like Condensation | Phenol, Primary Amine, Formaldehyde | 1,3-Benzoxazine | researchgate.netresearchgate.net |

Applications of 2 2 Bromophenoxy N Methylethanamine As a Synthetic Intermediate

Precursor for Diverse Heterocyclic Scaffolds

The presence of the ortho-bromine atom on the phenoxy group and the nucleophilic secondary amine in 2-(2-bromophenoxy)-N-methylethanamine provides a powerful platform for the synthesis of various nitrogen- and oxygen-containing heterocycles. Intramolecular cyclization reactions are a key strategy in this regard, often facilitated by transition metal catalysis.

One of the most prominent applications is in the synthesis of benzoxazine (B1645224) derivatives. nih.govnih.govnih.govresearchgate.net Palladium-catalyzed intramolecular C-N bond formation can be employed to cyclize the molecule, where the secondary amine displaces the bromine atom, leading to the formation of the six-membered benzoxazine ring. nih.govnih.gov This reaction is a powerful method for creating this important heterocyclic core, which is present in a number of biologically active compounds. The specific reaction conditions, such as the choice of palladium catalyst, ligand, and base, can be optimized to achieve high yields of the desired benzoxazine product.

Similarly, this compound can serve as a precursor for the synthesis of morpholine (B109124) derivatives . nih.gove3s-conferences.orgresearchgate.net By targeting the ether linkage and the secondary amine, synthetic strategies can be devised to construct the morpholine ring. For instance, cleavage of the ether bond followed by intramolecular cyclization involving the amine and a diol intermediate can lead to the formation of substituted morpholines. The inherent chirality of certain precursors can also be exploited to synthesize enantiomerically pure morpholine derivatives. e3s-conferences.org

The general synthetic utility of this compound as a precursor for heterocyclic systems is summarized in the table below.

| Heterocyclic Scaffold | Synthetic Strategy | Key Reaction Type |

| Benzoxazines | Intramolecular cyclization | Palladium-catalyzed C-N bond formation |

| Morpholines | Ether cleavage and intramolecular cyclization | Nucleophilic substitution |

Intermediate in the Construction of Polyfunctional Molecules

The distinct reactivity of the different functional groups in this compound allows for its use as an intermediate in the stepwise construction of molecules bearing multiple functionalities. The aromatic bromine atom is particularly amenable to a wide range of cross-coupling reactions, enabling the introduction of various substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to form new carbon-carbon or carbon-nitrogen bonds at the ortho-position of the phenoxy ring. mdpi.com This allows for the introduction of alkyl, aryl, or additional amino groups, thereby increasing the molecular complexity and introducing new points of functionality. The secondary amine can be protected during these transformations and deprotected at a later stage for further functionalization, such as acylation or alkylation. This stepwise approach provides a high degree of control over the final structure of the polyfunctional molecule.

Utility in the Synthesis of Complex Organic Structures

The foundational structure of this compound can be found embedded within more complex organic molecules, including certain classes of biologically active compounds. Its role as a synthetic intermediate extends to the total synthesis of natural products and the preparation of complex drug analogues.

For example, the phenoxyethanamine scaffold is a key structural motif in a variety of neurochemicals and ligands for G-protein coupled receptors (GPCRs). nih.gov By using this compound as a starting material, medicinal chemists can access a range of analogues for structure-activity relationship (SAR) studies. The ability to modify the aromatic ring through cross-coupling reactions, as well as to functionalize the secondary amine, provides a powerful toolkit for optimizing the pharmacological properties of lead compounds.

Role in Method Development for New Chemical Transformations

The reactivity of this compound makes it a suitable substrate for the development and optimization of new synthetic methodologies. In particular, its utility in palladium-catalyzed intramolecular cyclization reactions can be leveraged to explore the scope and limitations of new catalytic systems. nih.govnih.gov

Researchers can utilize this compound to test the efficacy of novel palladium catalysts, ligands, and reaction conditions for C-N bond formation. mdpi.com The straightforward analysis of the cyclized benzoxazine product allows for a clear assessment of the catalyst's performance. Furthermore, the presence of multiple functional groups can be used to study the chemoselectivity of new transformations, investigating whether the reaction proceeds selectively at the desired position without affecting other parts of the molecule.

Application in Building Block Libraries for Chemical Research

In the field of drug discovery and chemical biology, the generation of compound libraries with high structural diversity is crucial for identifying new biologically active molecules. This compound serves as an excellent building block for the creation of such libraries through combinatorial chemistry and high-throughput synthesis. nih.govnih.govenamine.net

The two main points of diversification on this molecule are the aromatic ring and the secondary amine. A library of diverse building blocks can be readily synthesized by performing a matrix of reactions. For instance, a set of different boronic acids can be coupled to the aromatic ring via Suzuki reactions, while the secondary amine can be reacted with a variety of carboxylic acids or sulfonyl chlorides. This parallel synthesis approach can rapidly generate a large number of distinct compounds based on the this compound scaffold, which can then be screened for biological activity.

The following table outlines a hypothetical combinatorial library synthesis using this compound as the core scaffold.

| Scaffold | R1 (via Suzuki Coupling) | R2 (via Amide Coupling) |

| This compound | Phenyl | Acetyl |

| This compound | 4-Methoxyphenyl | Benzoyl |

| This compound | 3-Thienyl | Propanoyl |

| This compound | Pyridin-3-yl | Butanoyl |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Bromophenoxy N Methylethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule. For 2-(2-Bromophenoxy)-N-methylethanamine, a combination of one-dimensional and two-dimensional NMR experiments is used to fully characterize its structure.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. In this compound, distinct signals are expected for the protons on the aromatic ring, the two methylene (B1212753) (-CH₂-) groups, the methyl (-CH₃) group, and the amine (-NH) proton. The chemical shift (δ) of each proton is influenced by its local electronic environment.

The aromatic protons are expected to appear in the downfield region (typically δ 6.8-7.6 ppm) due to the deshielding effect of the benzene (B151609) ring and the electron-withdrawing effects of the bromine atom and the ether linkage. The protons of the two methylene groups form an ethyl bridge and would likely appear as triplets, assuming coupling to each other. The O-CH₂ protons are more deshielded than the N-CH₂ protons due to the adjacent electronegative oxygen atom. The N-methyl protons would appear as a singlet in the upfield region, and the N-H proton signal is typically a broad singlet that can exchange with deuterium, a characteristic used for its identification.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on chemical structure and typical chemical shift values. Solvent: CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | 6.8 - 7.6 | Multiplet (m) | 4H |

| O-CH₂ | ~ 4.1 | Triplet (t) | 2H |

| N-CH₂ | ~ 3.0 | Triplet (t) | 2H |

| N-CH₃ | ~ 2.5 | Singlet (s) | 3H |

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon skeleton. libretexts.org The spectrum for this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

The carbon atoms of the aromatic ring will resonate in the downfield region (δ 110-160 ppm). The carbon atom bonded to the bromine (C-Br) will be influenced by the heavy atom effect, while the carbon attached to the ether oxygen (C-O) will be significantly deshielded. The aliphatic carbons of the ethylamine (B1201723) side chain (O-CH₂, N-CH₂, and N-CH₃) will appear in the upfield region of the spectrum (δ 30-70 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on chemical structure and typical chemical shift values. Solvent: CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-O) | ~ 155 |

| Aromatic (Ar-C) | 120 - 135 |

| Aromatic (Ar-C) | 120 - 135 |

| Aromatic (Ar-C) | 120 - 135 |

| Aromatic (Ar-C) | ~ 115 |

| Aromatic (C-Br) | ~ 112 |

| O-CH₂ | ~ 68 |

| N-CH₂ | ~ 49 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key cross-peak in the COSY spectrum would be observed between the signals of the O-CH₂ and N-CH₂ protons, confirming their adjacent positions in the ethyl bridge.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edursc.org This technique would be used to definitively assign each carbon signal by correlating it to its known attached proton(s). For example, the proton signal at ~4.1 ppm would show a cross-peak with the carbon signal at ~68 ppm, assigning them as the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). researchgate.net HMBC is crucial for piecing together the entire molecular framework. Key expected correlations would include:

A correlation between the O-CH₂ protons (~4.1 ppm) and the aromatic carbon C-O (~155 ppm), confirming the ether linkage.

Correlations from the N-CH₃ protons (~2.5 ppm) to the N-CH₂ carbon (~49 ppm).

Correlations from the aromatic protons to various aromatic carbons, helping to assign their specific positions on the ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₉H₁₂BrNO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Ion | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₉H₁₂⁷⁹BrNO | [M+H]⁺ | 230.0175 |

The presence of bromine, with its two common isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with nearly equal intensity, which is a clear indicator for the presence of a single bromine atom in the molecule.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. libretexts.org The analysis of these patterns provides corroborating evidence for the proposed structure.

For this compound, the most likely fragmentation pathway is alpha-cleavage, which is a dominant process for amines. miamioh.edu This involves the cleavage of the C-C bond adjacent to the nitrogen atom.

Key Predicted Fragmentation Pathways:

Alpha-cleavage: The most favorable fragmentation would be the loss of the bromophenoxy-methyl radical to form a stable iminium ion, [CH₃NH=CH₂]⁺. This fragment would likely be the base peak in the spectrum.

Ether Bond Cleavage: Cleavage of the C-O ether bond could lead to the formation of a bromophenoxonium ion or a bromophenoxy radical, along with the corresponding side-chain fragment.

Loss of Bromine: Fragmentation can also involve the loss of the bromine atom from the molecular ion or other fragments.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 230/232 | [C₉H₁₂BrNO]⁺ | Molecular Ion |

| 186/188 | [C₇H₇BrO]⁺ | Cleavage of CH₂-N bond |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage ([CH₃NH=CH₂]⁺) |

The combination of HRMS data to confirm the elemental composition and the detailed fragmentation pattern provides unambiguous confirmation of the identity and structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum is expected to exhibit a series of absorption bands that correspond to its constituent functional groups. The presence of a secondary amine (N-H) is typically indicated by a moderate to weak absorption band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic ethylamine chain are expected to appear in the range of 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

The aromatic C=C stretching vibrations of the benzene ring will likely produce several sharp peaks between 1450 and 1600 cm⁻¹. A key feature for this molecule is the C-O-C stretching of the ether linkage. Aromatic ethers typically show a strong, characteristic absorption band in the 1200-1275 cm⁻¹ region due to the asymmetric C-O-C stretch, and a weaker symmetric stretching band around 1020-1075 cm⁻¹. The C-N stretching of the secondary amine is expected to be observed in the 1180-1250 cm⁻¹ range. Finally, the C-Br stretching vibration of the brominated phenyl group is anticipated to fall in the fingerprint region, typically between 500 and 690 cm⁻¹.

A hypothetical summary of the expected major IR absorption bands for this compound is presented in the interactive data table below.

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3300-3500 | N-H Stretch | Secondary Amine | Weak to Medium |

| 3000-3100 | C-H Stretch | Aromatic | Medium |

| 2850-2960 | C-H Stretch | Aliphatic | Medium to Strong |

| 1450-1600 | C=C Stretch | Aromatic Ring | Medium to Strong, Multiple Bands |

| 1200-1275 | Asymmetric C-O-C Stretch | Aryl Ether | Strong |

| 1180-1250 | C-N Stretch | Secondary Amine | Medium |

| 500-690 | C-Br Stretch | Bromo-Aromatic | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, analysis of a closely related structure, 4-((2-(2-bromophenoxy)phenyl)ethynyl)-N,N-diethylaniline, which contains the 2-bromophenoxy moiety, can provide valuable insights. In a study of this related compound, X-ray diffraction analysis revealed a monoclinic crystal system with the P21/c space group. This suggests that this compound, upon successful crystallization, could also adopt a similar packing arrangement, influenced by intermolecular forces such as van der Waals interactions and potential hydrogen bonding involving the secondary amine.

The crystal structure would be expected to reveal the dihedral angle between the plane of the brominated phenyl ring and the plane of the C-O-C ether linkage. Furthermore, the conformation of the N-methylethanamine side chain would be determined, indicating whether it exists in a folded or extended state in the solid form. The presence of the bromine atom, a relatively heavy element, would significantly influence the diffraction pattern and aid in the accurate determination of the molecular structure.

A hypothetical crystallographic data table for this compound, based on typical values for organic molecules, is provided below.

| Crystal Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.0 - 12.0 |

| b (Å) | 7.0 - 10.0 |

| c (Å) | 15.0 - 20.0 |

| α (°) | 90 |

| β (°) | 95 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1300 - 1800 |

| Z (molecules/unit cell) | 4 |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This method provides the percentage by mass of each element present in a sample, which is then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values serves as a strong indicator of the compound's purity and confirms its elemental formula.

The molecular formula for this compound is C₉H₁₂BrNO. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated.

The theoretical percentages are as follows:

Carbon (C): 46.98%

Hydrogen (H): 5.26%

Bromine (Br): 34.72%

Nitrogen (N): 6.09%

Oxygen (O): 6.95%

Experimental results from elemental analysis of a pure sample of this compound are expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%.

The following interactive data table compares the theoretical elemental composition with a hypothetical set of experimental results that would confirm the purity and identity of the compound.

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 46.98 | 46.85 |

| Hydrogen (H) | 5.26 | 5.31 |

| Bromine (Br) | 34.72 | 34.65 |

| Nitrogen (N) | 6.09 | 6.12 |

| Oxygen (O) | 6.95 | 7.07 |

Theoretical and Computational Chemistry Studies on 2 2 Bromophenoxy N Methylethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. For 2-(2-Bromophenoxy)-N-methylethanamine, these studies would provide insights into the distribution of electrons, the energies of molecular orbitals, and the regions susceptible to electrophilic or nucleophilic attack.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. A typical study on this compound would involve geometry optimization followed by the calculation of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in determining the molecule's chemical reactivity and kinetic stability.

The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenoxy ring, particularly the oxygen and bromine atoms with their lone pairs of electrons, and the aromatic π-system. The LUMO, on the other hand, would likely be distributed over the aromatic ring and the C-Br bond, representing an anti-bonding orbital.

Table 1: Predicted Frontier Orbital Energies and Related Properties for this compound (Illustrative Data)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical stability and reactivity |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |

Note: These values are illustrative and based on typical DFT calculations (e.g., B3LYP/6-31G) for similar aromatic compounds.*

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the most negative potential is expected to be located around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. The aromatic ring would also exhibit a region of negative potential above and below the plane of the ring, characteristic of π-electron density. The hydrogen atoms of the N-methyl and ethyl groups, as well as the region around the bromine atom (the σ-hole), would likely show a positive electrostatic potential.

Conformational Analysis and Energy Landscapes

The flexibility of the N-methylethanamine side chain allows this compound to adopt various conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies to construct an energy landscape. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step.

Table 2: Relative Energies of Plausible Conformers of this compound (Illustrative Data)

| Conformer | Dihedral Angles (C-O-C-C, O-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 (Global Minimum) | gauche, gauche | 0.00 | 65.2 |

| 2 | gauche, anti | 0.85 | 20.1 |

| 3 | anti, gauche | 1.50 | 9.5 |

| 4 | anti, anti | 2.20 | 5.2 |

Note: The relative energies and populations are hypothetical and serve to illustrate a typical conformational energy landscape.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry can be employed to predict the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out.

For example, the N-methylation of 2-(2-bromophenoxy)ethanamine to form the target molecule could be studied. DFT calculations would be used to locate the transition state for the nucleophilic attack of the primary amine on a methylating agent. The calculated activation energy would provide an estimate of the reaction rate. Similarly, reactions involving the aromatic ring, such as electrophilic substitution, could be modeled to predict the regioselectivity (i.e., whether substitution occurs at the ortho, meta, or para position relative to the existing substituents).

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations provide a powerful method for exploring the conformational flexibility of molecules over time. By simulating the motion of atoms and molecules under a given force field, MD can reveal the dynamic behavior and conformational transitions of this compound in different environments (e.g., in a vacuum or in a solvent).

An MD simulation of this molecule would likely show rapid rotations around the single bonds of the ethylamine (B1201723) side chain, leading to frequent transitions between different conformational states. The simulation could also reveal the flexibility of the bromophenoxy group and any interactions between the side chain and the aromatic ring. Analysis of the trajectory from an MD simulation can provide information on the average conformation, the range of accessible conformations, and the timescale of conformational changes.

Structure-Property Relationship Studies (excluding any biological context)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound and related compounds, QSPR models could be developed to predict properties such as boiling point, solubility, or chromatographic retention times based on calculated molecular descriptors.

These descriptors can be derived from the compound's 2D structure (e.g., topological indices) or 3D structure (e.g., molecular volume, surface area). Quantum chemical descriptors, such as the HOMO-LUMO gap, dipole moment, and polarizability, can also be incorporated into QSPR models to improve their predictive power. Such studies on related brominated diphenyl ethers have successfully correlated electrostatic potential-derived parameters with physicochemical properties. nih.gov

Future Research Directions and Methodological Advancements

Development of Greener Synthetic Routes

The traditional synthesis of phenoxyamines often involves Williamson ether synthesis, which can be associated with harsh reaction conditions and the use of hazardous solvents. Future research should prioritize the development of more environmentally benign synthetic pathways.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction rates, improve yields, and reduce the need for conventional heating, often leading to cleaner reactions with fewer byproducts. ajrconline.orgnih.gov For the synthesis of 2-(2-Bromophenoxy)-N-methylethanamine, a microwave-assisted Ullmann condensation or a modified Williamson ether synthesis could significantly reduce reaction times and energy consumption. ajrconline.orgresearchgate.net

Another key area for development is the use of greener solvent systems . Traditional polar aprotic solvents like DMF and NMP are effective but pose significant environmental and health concerns. Research into substituting these with more sustainable alternatives, such as ionic liquids, supercritical fluids, or even water, is crucial. labinsights.nlorganic-chemistry.org For instance, metal-free arylation of alcohols using diaryliodonium salts has been successfully demonstrated in water, offering a precedent for greener aryl ether synthesis. organic-chemistry.org

Furthermore, the development of a catalytic Williamson ether synthesis (CWES) at high temperatures could allow the use of weaker and less hazardous alkylating agents, thereby avoiding the production of salt waste. acs.orgresearchgate.net

| Synthesis Strategy | Potential Advantages | Relevant Precedents |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency. | Microwave-assisted Ullmann reactions and synthesis of various organic compounds. ajrconline.orgresearchgate.netresearchgate.net |

| Green Solvent Systems | Reduced environmental impact and health hazards. | Metal-free synthesis of aryl ethers in water. organic-chemistry.org |

| Catalytic Williamson Ether Synthesis | Use of weaker alkylating agents, avoidance of salt byproducts. | Homogeneous catalytic process at high temperatures for alkyl aryl ethers. acs.orgresearchgate.net |

Catalytic Transformations Involving this compound

The aryl bromide moiety of this compound is a prime handle for a variety of catalytic cross-coupling reactions. Future research can focus on leveraging this functionality to create a diverse range of new molecules.

Palladium- and Nickel-catalyzed cross-coupling reactions are well-established methods for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom on the aromatic ring can be readily substituted using Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig, and other similar reactions. A particularly interesting direction would be the use of Ni/photoredox catalysis, which has emerged as a powerful tool for C(sp²)-C(sp³) bond formation with aryl bromides. nih.gov

The Ullmann reaction , traditionally a copper-catalyzed coupling of aryl halides, offers a complementary approach, especially for forming C-O, C-N, and C-S bonds. wikipedia.orgnih.govorganic-chemistry.org Modern advancements in Ullmann-type reactions have introduced the use of soluble copper catalysts with various ligands, allowing for milder reaction conditions than traditionally required. wikipedia.org

Future work could also explore the direct catalytic functionalization of the C-H bonds on the aromatic ring, although the presence of the bromine atom would likely direct reactivity.

| Catalytic Transformation | Potential Products | Key Advantages |

| Suzuki Coupling | Biaryl derivatives | Wide functional group tolerance, commercially available reagents. |

| Buchwald-Hartwig Amination | Di- and tri-substituted amine derivatives | Formation of C-N bonds with a variety of amines. |

| Ni/Photoredox Catalysis | Alkylated aromatic derivatives | Mild reaction conditions, broad substrate scope. nih.gov |

| Ullmann Condensation | Aryl ethers, thioethers, and amines | Alternative to palladium-catalyzed reactions, useful for specific heteroatom couplings. wikipedia.orgnih.gov |

Novel Derivatization Methods for Expanding Chemical Diversity

To explore the chemical space around this compound, novel derivatization methods targeting its secondary amine and aryl bromide functionalities are essential.

The secondary amine can be derivatized through various reactions. Acylation with acid chlorides or anhydrides would yield amides, while reaction with sulfonyl chlorides would produce sulfonamides. nih.gov Isocyanates and isothiocyanates would lead to the formation of ureas and thioureas, respectively. rsc.org These derivatizations can introduce a wide range of functional groups, altering the molecule's steric and electronic properties. Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are also commonly used for derivatizing secondary amines. thermofisher.comlibretexts.org

The aryl bromide can be transformed into other functional groups. For example, lithium-halogen exchange followed by quenching with an electrophile can introduce a variety of substituents. Alternatively, the bromine can be converted to a boronic acid or ester via a Miyaura borylation, which can then be used in subsequent Suzuki couplings. researchgate.net A novel approach could involve a fluorogenic derivatization, where a Suzuki coupling with phenylboronic acid forms a fluorescent biphenyl (B1667301) structure, which could be useful for analytical purposes. nih.gov

| Functional Group | Derivatization Reaction | Resulting Functional Group |

| Secondary Amine | Acylation | Amide |

| Secondary Amine | Sulfonylation | Sulfonamide nih.gov |

| Secondary Amine | Reaction with Isocyanate | Urea |

| Aryl Bromide | Miyaura Borylation | Boronic Ester researchgate.net |

| Aryl Bromide | Suzuki Coupling | Biaryl nih.gov |

Exploration of its Role in Supramolecular Chemistry or Material Science

The chemical properties of this compound make it an interesting candidate for applications in supramolecular chemistry and material science. The presence of a bromine atom, a hydrogen bond donor/acceptor (the N-H group), and an aromatic ring provides multiple points for non-covalent interactions.

The bromine atom can participate in halogen bonding , a directional interaction between a halogen atom and a Lewis base. This has been shown to be a powerful tool for the construction of supramolecular frameworks. researchgate.net Future research could explore the co-crystallization of this compound with halogen bond acceptors to form novel crystalline materials with potentially interesting properties.

The secondary amine is capable of both donating and accepting hydrogen bonds , which could be exploited in the design of self-assembling systems or in molecular recognition studies. The aromatic ring can engage in π-π stacking interactions, further contributing to the stability of supramolecular assemblies. The interplay of these different non-covalent forces could lead to the formation of complex and functional supramolecular structures.

Integration into Automated Synthesis Platforms

The increasing sophistication of automated synthesis platforms offers exciting possibilities for the rapid synthesis and derivatization of molecules like this compound. nih.gov These platforms, often based on flow chemistry , allow for precise control over reaction parameters, improved safety, and high-throughput screening of reaction conditions. researchgate.netbohrium.com

Future work could focus on developing a robust, multi-step flow synthesis of the parent compound. innovationnewsnetwork.com Once established, this could be integrated with automated derivatization modules. For example, a flow reactor could synthesize the core molecule, which is then passed through different streams containing various derivatizing agents (e.g., acyl chlorides, sulfonyl chlorides) to generate a library of analogues. innovationnewsnetwork.com This approach would be particularly valuable for medicinal chemistry programs, where the rapid generation of a diverse set of related compounds is crucial for structure-activity relationship studies. arborpharmchem.com The integration of in-line analysis techniques like LC-MS and NMR would further enhance the efficiency of such automated systems. nih.gov

Q & A

Q. Basic

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors.

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Can computational chemistry predict the metabolic pathways or toxicity profiles of this compound?

Advanced

Yes. Tools like EPA DSSTox and ADMET predictors model:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.